molecular formula C34H36O14 B563858 Methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate CAS No. 918158-55-1

Methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate

Cat. No.: B563858
CAS No.: 918158-55-1
M. Wt: 668.6 g/mol
InChI Key: WSSZPAKSRUSETD-FVRGGSDBSA-N
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Description

Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate is a complex organic compound with the molecular formula C34H36O14 and a molecular weight of 668.64.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’‘-tri-O-acetylglucopyranosid)urinate involves multiple steps, typically starting with the preparation of daidzein derivatives. The hexanoylation of daidzein at the 4’ position is followed by glycosylation with β-D-glucopyranosiduronic acid methyl ester, which is further acetylated at the 2’‘, 3’‘, and 4’’ positions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the esterification and glycosylation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and consistency. The process includes stringent quality control measures and the use of advanced technologies to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl groups, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., p-toluenesulfonic acid), and specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or partially reduced compounds.

Scientific Research Applications

Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and metabolic disorders.

    Industry: Utilized in the development of pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism of action of Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    Daidzein: A naturally occurring isoflavone with similar structural features but lacking the hexanoyl and acetyl groups.

    Genistein: Another isoflavone with a similar core structure but different functional groups.

    Biochanin A: An isoflavone with a methoxy group at the 4’ position instead of a hexanoyl group.

Uniqueness

Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate is unique due to its specific combination of hexanoyl and acetyl groups, which may confer distinct biological activities and chemical properties compared to other isoflavones.

Properties

CAS No.

918158-55-1

Molecular Formula

C34H36O14

Molecular Weight

668.6 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-(4-hexanoyloxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C34H36O14/c1-6-7-8-9-27(38)46-22-12-10-21(11-13-22)25-17-42-26-16-23(14-15-24(26)28(25)39)47-34-32(45-20(4)37)30(44-19(3)36)29(43-18(2)35)31(48-34)33(40)41-5/h10-17,29-32,34H,6-9H2,1-5H3/t29-,30-,31-,32+,34+/m0/s1

InChI Key

WSSZPAKSRUSETD-FVRGGSDBSA-N

Isomeric SMILES

CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate_x000B_

Origin of Product

United States

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